molecular formula C15H23ClO4S B13259534 2,4-Di-tert-butyl-3-hydroxy-6-methoxybenzene-1-sulfonyl chloride

2,4-Di-tert-butyl-3-hydroxy-6-methoxybenzene-1-sulfonyl chloride

Cat. No.: B13259534
M. Wt: 334.9 g/mol
InChI Key: KNXDSGWSMAGLFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Di-tert-butyl-3-hydroxy-6-methoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C15H23ClO4S. It is a derivative of benzene, featuring tert-butyl groups, a hydroxyl group, a methoxy group, and a sulfonyl chloride group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di-tert-butyl-3-hydroxy-6-methoxybenzene-1-sulfonyl chloride typically involves the following steps:

    Hydroxylation: The hydroxyl group is introduced via electrophilic aromatic substitution, often using a hydroxylating agent like hydrogen peroxide in the presence of an acid catalyst.

    Methoxylation: The methoxy group is added through methylation, typically using dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Di-tert-butyl-3-hydroxy-6-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group under appropriate conditions.

    Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions, such as nitration, halogenation, or alkylation.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Lewis acids (e.g., aluminum chloride), acids (e.g., sulfuric acid)

Major Products

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

Scientific Research Applications

2,4-Di-tert-butyl-3-hydroxy-6-methoxybenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the modification of biomolecules for studying their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2,4-Di-tert-butyl-3-hydroxy-6-methoxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

    2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: Similar structure with a benzotriazole group instead of a sulfonyl chloride group.

    2,6-Di-tert-butyl-4-methylphenol: Lacks the sulfonyl chloride and methoxy groups but has similar tert-butyl groups and a hydroxyl group.

    Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate: Contains multiple tert-butyl and hydroxyl groups but differs in the core structure and functional groups.

Uniqueness

2,4-Di-tert-butyl-3-hydroxy-6-methoxybenzene-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and applications. The combination of tert-butyl, hydroxyl, and methoxy groups further enhances its versatility in various chemical and industrial processes.

Properties

Molecular Formula

C15H23ClO4S

Molecular Weight

334.9 g/mol

IUPAC Name

2,4-ditert-butyl-3-hydroxy-6-methoxybenzenesulfonyl chloride

InChI

InChI=1S/C15H23ClO4S/c1-14(2,3)9-8-10(20-7)13(21(16,18)19)11(12(9)17)15(4,5)6/h8,17H,1-7H3

InChI Key

KNXDSGWSMAGLFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1O)C(C)(C)C)S(=O)(=O)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.